molecular formula C10H13Cl2NO B6263566 3-(3-chlorophenyl)morpholine hydrochloride CAS No. 2225141-15-9

3-(3-chlorophenyl)morpholine hydrochloride

Cat. No.: B6263566
CAS No.: 2225141-15-9
M. Wt: 234.1
InChI Key:
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Description

3-(3-chlorophenyl)morpholine hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO. It is a derivative of morpholine, where the morpholine ring is substituted with a 3-chlorophenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)morpholine hydrochloride typically involves the reaction of 3-chlorophenylamine with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-chlorophenyl)morpholine hydrochloride is used in a variety of scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-(3-chlorophenyl)morpholine hydrochloride can be compared with other similar compounds, such as:

    3-(4-chlorophenyl)morpholine hydrochloride: Similar structure but with the chlorine atom in a different position.

    4-(3-chlorophenyl)morpholine hydrochloride: Another positional isomer with different chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

2225141-15-9

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.1

Purity

95

Origin of Product

United States

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